molecular formula C15H21ClN2O2S B12739128 N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride CAS No. 97111-13-2

N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride

Cat. No.: B12739128
CAS No.: 97111-13-2
M. Wt: 328.9 g/mol
InChI Key: GRMQBSHEZDDAEV-UHFFFAOYSA-N
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Description

N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with a molecular formula of C12H17N3O4S2 and a molecular weight of 331.415 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-thiomorpholinylamine with 4-acetylphenyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, including the thiomorpholine ring and the acetamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

97111-13-2

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C15H20N2O2S.ClH/c1-11(17-7-9-20-10-8-17)15(19)13-3-5-14(6-4-13)16-12(2)18;/h3-6,11H,7-10H2,1-2H3,(H,16,18);1H

InChI Key

GRMQBSHEZDDAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCSCC2.Cl

Origin of Product

United States

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